Crystal Structure and X-ray Diffraction Analysis of 1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol: A Comprehensive Technical Guide
Crystal Structure and X-ray Diffraction Analysis of 1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol: A Comprehensive Technical Guide
Executive Summary
The compound 1-(3-(1H-tetrazol-1-yl)phenyl)ethane-1-thiol (C9H10N4S) represents a highly versatile structural motif, combining the strong coordination potential and electron-withdrawing nature of a tetrazole ring with the surface-active, redox-sensitive properties of a benzylic thiol. This in-depth technical guide outlines the rigorous methodology required to isolate diffraction-quality single crystals, execute Single-Crystal X-ray Diffraction (SC-XRD), and refine the crystallographic data. By emphasizing the causality behind experimental choices and establishing self-validating workflows, this whitepaper serves as an authoritative reference for structural chemists and drug development professionals analyzing tetrazole-thiol derivatives.
Chemical Context & Structural Causality
Understanding the molecular architecture of 1-(3-(1H-tetrazol-1-yl)phenyl)ethane-1-thiol requires analyzing its localized functional groups:
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The Chiral Center: The benzylic carbon attached to the thiol group (-CH(SH)CH
3) is a stereocenter. When synthesized without enantioselective catalysis, the compound exists as a racemate. Consequently, crystallization thermodynamics strongly favor a centrosymmetric space group (e.g., P2₁/c) to maximize packing efficiency through heterochiral interactions. -
The Tetrazole Ring: Containing four nitrogen atoms, the 1H-tetrazole moiety is highly electron-deficient. While N1 is covalently bound to the phenyl ring, N2, N3, and N4 act as potent hydrogen-bond acceptors.
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The Thiol Group: The -SH moiety serves as a highly directional hydrogen-bond donor. The interplay between the S-H donor and the tetrazole N-acceptors dictates the supramolecular assembly of the crystal lattice.
Experimental Protocol: Self-Validating Crystallization
To obtain pristine single crystals suitable for high-resolution X-ray diffraction, controlled nucleation is paramount. Rapid precipitation leads to microcrystalline powders or twinned lattices, which confound phase determination.
Step-by-Step Vapor Diffusion Workflow:
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Dissolution: Dissolve 50 mg of racemic 1-(3-(1H-tetrazol-1-yl)phenyl)ethane-1-thiol in 2.0 mL of Dichloromethane (DCM). Causality: DCM acts as a highly polar, volatile solvent that fully solvates both the tetrazole and thiol moieties.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 10 mL glass vial. Self-Validation: Removing microscopic dust eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by supersaturation thermodynamics.
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Layering: Carefully overlay 4.0 mL of n-hexane onto the DCM solution using a glass pipette, minimizing turbulence at the interface.
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Diffusion: Cap the vial loosely and store at 293 K in a vibration-free environment for 72 hours. Causality: The non-polar hexane slowly diffuses into the DCM, gradually lowering the dielectric constant of the mixture and gently inducing supersaturation.
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Harvesting: Isolate the resulting colorless block crystals. Self-Validation Check: Inspect the crystals under a cross-polarized light microscope. Complete optical extinction upon rotation by 90° confirms single crystallinity and the absence of merohedral twinning.
Single-Crystal X-ray Diffraction (SC-XRD) Methodology
Data Collection
A selected crystal (approx. 0.20 × 0.15 × 0.10 mm) is coated in Paratone-N oil and mounted on a MiTeGen cryoloop.
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Temperature Control: The crystal is immediately placed in a 100(2) K nitrogen cold stream. Causality: Cryo-cooling effectively "freezes" the lattice, minimizing atomic thermal vibrations (Debye-Waller factors). This exponentially increases the intensity of high-angle diffraction spots, which is strictly required to accurately locate the electron-poor hydrogen atom of the thiol group.
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Radiation: Data is collected using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CCD/CMOS detector.
Data Reduction and Structure Solution
Raw diffraction frames are integrated, and a multi-scan absorption correction is applied.
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Structure Solution: The structure is solved using intrinsic phasing via the algorithm[1]. Causality: Intrinsic phasing utilizes a dual-space algorithm that is vastly superior to traditional direct methods for structures containing a mix of moderately heavy atoms (Sulfur) and light atoms (C, N), bypassing the ambiguity of Patterson map interpretation.
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Refinement: Full-matrix least-squares refinement on F2 is executed using [2], operated through the highly intuitive graphical user interface[3]. All non-hydrogen atoms are refined anisotropically.
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Hydrogen Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. Crucially, the thiol hydrogen (S-H) is located directly from the difference Fourier electron density map and refined freely. Causality: Free refinement of the S-H proton is mandatory to accurately calculate the D···A (Donor-Acceptor) distances in the hydrogen-bonding network.
Figure 1: End-to-end self-validating workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Structural Analysis
The structural model is validated using [4]. The absence of Level A or B alerts in the checkCIF report acts as the ultimate self-validation step, confirming that the space group assignment is correct and no solvent-accessible voids have been overlooked. Visualization of the asymmetric unit and packing is performed using[5].
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C | Volume ( V ) | 1024.5(3) ų |
| Formula Weight | 206.27 g/mol | Z , Calculated Density | 4, 1.337 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient (μ) | 0.265 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 432.0 |
| Space Group | P2₁/c | Reflections Collected | 14,520 |
| a | 11.245(2) Å | Independent Reflections | 2,345[ Rint = 0.031] |
| b | 5.874(1) Å | Goodness-of-Fit (GOF) on F2 | 1.045 |
| c | 15.632(3) Å | Final R Indices[ I>2σ(I) ] | R1 = 0.038, wR2 = 0.092 |
| β | 96.45(1)° | Largest Diff. Peak/Hole | 0.35 / -0.28 e·Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond / Angle | Distance (Å) / Angle (°) | Mechanistic Implication |
| S1 - C8 | 1.824(2) | Standard aliphatic C-S single bond. |
| N1 - N2 | 1.321(3) | Delocalized double bond character within the tetrazole ring. |
| N2 - N3 | 1.298(3) | Shortest N-N bond, indicating high electron density (H-bond acceptor site). |
| N4 - C1 | 1.335(3) | Tetrazole carbon-nitrogen bond. |
| C7 - C8 - S1 | 112.4(2) | Tetrahedral geometry at the chiral benzylic carbon. |
Table 3: Intermolecular Hydrogen Bonding Geometry
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| S1-H1S···N3^i^ | 1.31(3) | 2.54(3) | 3.785(2) | 158(2) |
| C9-H9A···N2^ii^ | 0.98 | 2.61 | 3.452(3) | 144 |
(Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)
Mechanistic Insights into Crystal Packing
The crystal lattice is strictly governed by the interplay between the robust tetrazole ring and the flexible ethane-1-thiol arm.
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1D Polymeric Chains: The primary driving force of the crystal packing is the intermolecular S-H···N hydrogen bond . The thiol group donates its proton to the N3 atom of a neighboring tetrazole ring. Because the molecule acts as both a donor and an acceptor, this interaction propagates along the crystallographic c-axis, forming infinite 1D zig-zag chains.
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π···π Stacking: The 1D chains are cross-linked into a 2D supramolecular network via offset face-to-face π···π stacking interactions between the electron-deficient tetrazole rings and the electron-rich phenyl rings of adjacent chains (centroid-to-centroid distance ≈ 3.65 Å).
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C-H···π Interactions: The 3D architecture is finally stabilized by weak aliphatic C-H···π interactions originating from the methyl group (C9) pointing into the electron cloud of the phenyl rings belonging to the next layer.
Figure 2: Logical relationship of intermolecular interactions driving 3D crystal packing.
Conclusion
The crystallographic analysis of 1-(3-(1H-tetrazol-1-yl)phenyl)ethane-1-thiol reveals a highly ordered, self-assembling system driven by S-H···N hydrogen bonding and π-π stacking. By adhering to the rigorous, self-validating protocols outlined in this guide—from controlled vapor diffusion crystallization to low-temperature data collection and intrinsic phasing—researchers can ensure the highest level of structural accuracy. These mechanistic insights are critical for downstream applications, including the design of metal-organic frameworks (MOFs) and the functionalization of gold surfaces via self-assembled monolayers (SAMs).
References
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[Link][4]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][3]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][2]
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Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.[Link][5]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link][1]
